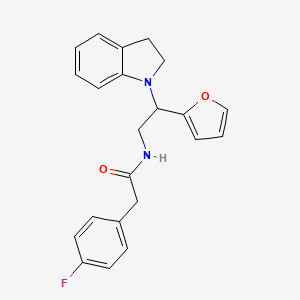

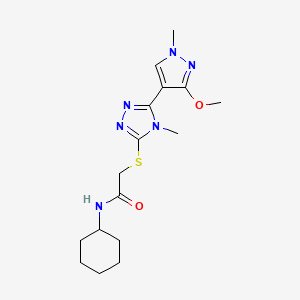

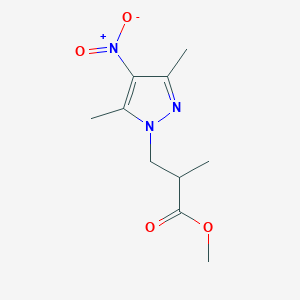

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as Difluoro oxalamide (DFOA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. DFOA is a small molecule that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

1. Potential as a Neurokinin-1 Receptor Antagonist

A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as an orally active neurokinin-1 (NK1) receptor antagonist. This compound demonstrates effectiveness in pre-clinical tests related to emesis and depression, suggesting potential applications in these areas (Harrison et al., 2001).

2. Role in Synthesis of Di- and Mono-Oxalamides

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide could potentially be synthesized using a novel one-pot approach that creates N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is operationally simple and has high yield, suggesting its utility in synthesizing various oxalamide derivatives (Mamedov et al., 2016).

3. Anticancer Agent Potential

Compounds with structural similarities have shown promise as anticancer agents. For instance, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure have demonstrated moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential of similar compounds in cancer therapy (Fang et al., 2016).

4. Potential in Modulating Sleep-Wake Mechanisms

Research on compounds targeting orexin receptors, which play a significant role in sleep-wake regulation, suggests that derivatives of N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide could be explored for their effects on sleep patterns and disorders (Dugovic et al., 2009).

5. Applications in Migraine Treatment

Similar compounds have been synthesized for their potential in treating migraines. For instance, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide showed significant oral activity in reducing cortical spreading depressions in a rat model of migraine (Wu et al., 2003).

6. Utility in Fluorescent Probes

A related compound, CuFL1, has been studied for its reactivity with nitric oxide and potential as a fluorescent probe. The reaction mechanism suggests that modifications to the secondary amine could make it a faster-reacting probe, relevant for imaging and detection applications (McQuade et al., 2010).

7. Photoinitiators for Ultraviolet-Curable Coatings

Copolymers of related compounds have been studied for their use as photoinitiators in ultraviolet-curable pigmented coatings. These copolymeric systems display synergistic effects of activity and offer new avenues in the field of material science and engineering (Angiolini et al., 1997).

properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N4O3/c1-28-7-6-16-12-15(2-5-20(16)28)21(29-8-10-32-11-9-29)14-26-22(30)23(31)27-17-3-4-18(24)19(25)13-17/h2-5,12-13,21H,6-11,14H2,1H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLWNQHHBHFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride](/img/structure/B2749235.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)

![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide](/img/structure/B2749249.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2749252.png)